molecular formula C10H8N2 B3000279 2-Phenylpyrimidine CAS No. 7431-45-0

2-Phenylpyrimidine

Cat. No. B3000279
CAS RN: 7431-45-0
M. Wt: 156.188
InChI Key: OXPDQFOKSZYEMJ-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine is a chemical compound with the molecular formula C10H8N2 . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 2-Phenylpyrimidine derivatives has been reported in several studies. For instance, a series of novel phenylpyrimidine CYP51 inhibitors were designed and synthesized . Another study reported the synthesis of 2-Phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 .


Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidine has been investigated using various spectroscopic techniques such as FT-IR, FT-Raman, UV-vis, and 1H NMR . The molecular weight of 2-Phenylpyrimidine is 156.18 g/mol .


Chemical Reactions Analysis

Pyrimidines, including 2-Phenylpyrimidine, have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are also involved in various chemical reactions, as described in a review covering structural pathways of these compounds as well as some of their interactions and applications .

Safety and Hazards

2-Phenylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

There are ongoing research efforts to explore the potential applications of 2-Phenylpyrimidine. For instance, Selatogrel, a novel 2-phenylpyrimidne-4-carboxamide analogue that reversibly inhibits P2Y12 receptors, is being developed for subcutaneous administration for early, pre-hospital treatment of acute coronary syndrome . Other studies are investigating the use of 2-Phenylpyrimidine derivatives as novel antifungal agents .

properties

IUPAC Name

2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDQFOKSZYEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345934
Record name 2-Phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidine

CAS RN

7431-45-0
Record name 2-Phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpyrimidine
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